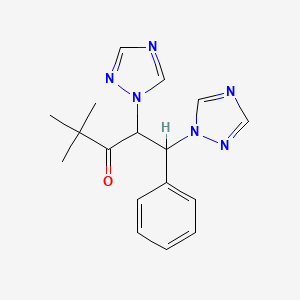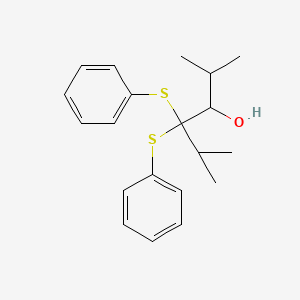
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol is an organic compound with the molecular formula C20H26OS2. This compound is characterized by the presence of two phenylsulfanyl groups attached to a hexanol backbone. It is a relatively rare and unique chemical, often used in early discovery research due to its distinct structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylhexan-3-one with phenylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specialized use in research. the synthesis on a larger scale would involve similar reaction conditions with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol involves its interaction with molecular targets through its hydroxyl and phenylsulfanyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in research. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-4-phenylhexan-3-ol: Lacks the bis(phenylsulfanyl) groups, making it less complex.
3,4-Dimethyl-4-phenylhexan-3-ol: Similar structure but different positioning of methyl groups.
2,5-Dimethyl-2-phenyl-4-hexen-1-ol: Contains a double bond, altering its reactivity.
Uniqueness
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol is unique due to the presence of two phenylsulfanyl groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specialized research applications.
Propiedades
Número CAS |
88065-28-5 |
|---|---|
Fórmula molecular |
C20H26OS2 |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
2,5-dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol |
InChI |
InChI=1S/C20H26OS2/c1-15(2)19(21)20(16(3)4,22-17-11-7-5-8-12-17)23-18-13-9-6-10-14-18/h5-16,19,21H,1-4H3 |
Clave InChI |
CTKYUXTVVGCISY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






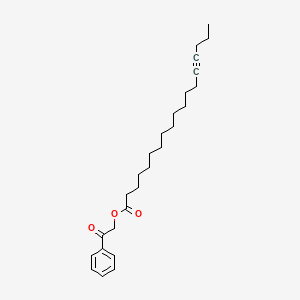
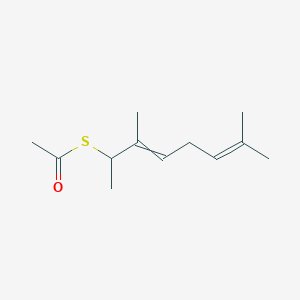
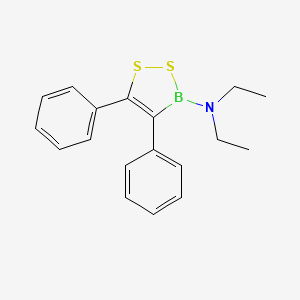
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
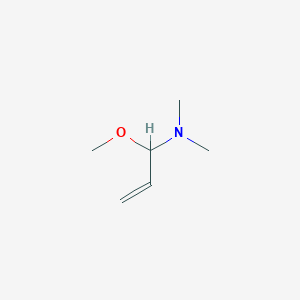

![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)
